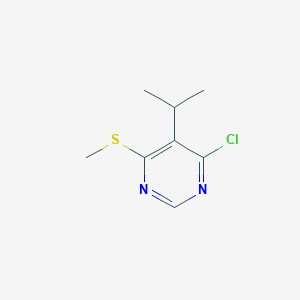

4-Chloro-5-isopropyl-6-(methylthio)pyrimidine

Beschreibung

4-Chloro-5-isopropyl-6-(methylthio)pyrimidine is a halogenated pyrimidine derivative featuring a chloro group at position 4, an isopropyl substituent at position 5, and a methylthio group at position 4. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The chloro group enhances electrophilicity at position 4, making it a reactive site for nucleophilic substitution, while the bulky isopropyl group may sterically hinder certain reactions or modulate lipophilicity. The methylthio group at position 6 can undergo oxidation to sulfone derivatives or participate in coupling reactions .

Eigenschaften

CAS-Nummer |

1341321-06-9 |

|---|---|

Molekularformel |

C8H11ClN2S |

Molekulargewicht |

202.71 g/mol |

IUPAC-Name |

4-chloro-6-methylsulfanyl-5-propan-2-ylpyrimidine |

InChI |

InChI=1S/C8H11ClN2S/c1-5(2)6-7(9)10-4-11-8(6)12-3/h4-5H,1-3H3 |

InChI-Schlüssel |

LALMOFRFGFQLAV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=C(N=CN=C1Cl)SC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Chlor-5-Isopropyl-6-(Methylthio)pyrimidin beinhaltet typischerweise die Reaktion geeigneter Ausgangsmaterialien unter spezifischen Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 4-Chlor-5-Isopropylpyrimidin mit Methylthiol in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, sind aber für die großtechnische Produktion optimiert. Dies beinhaltet den Einsatz von kontinuierlichen Durchflussreaktoren und automatisierten Systemen, um eine konstante Qualität und Ausbeute zu gewährleisten. Die Wahl der Lösungsmittel, Reagenzien und Reaktionsbedingungen wird sorgfältig gesteuert, um die Kosten und die Umweltbelastung zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Chlor-5-Isopropyl-6-(Methylthio)pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:

Nucleophile Substitution: Das Chloratom kann durch Nucleophile wie Amine oder Thiole ersetzt werden.

Oxidation: Die Methylthiogruppe kann zu einem Sulfoxid oder Sulfon oxidiert werden.

Reduktion: Der Pyrimidinring kann unter bestimmten Bedingungen reduziert werden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) in Lösungsmitteln wie DMF oder Tetrahydrofuran (THF).

Oxidation: Oxidationsmittel wie Wasserstoffperoxid (H2O2) oder m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

Hauptprodukte, die gebildet werden

Nucleophile Substitution: Substituierte Pyrimidine mit verschiedenen funktionellen Gruppen.

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Reduzierte Pyrimidinderivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-Chlor-5-Isopropyl-6-(Methylthio)pyrimidin hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es als Enzyminhibitor oder Rezeptormodulator wirken. Die Verbindung interagiert mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren, verändert deren Aktivität und führt zur gewünschten therapeutischen Wirkung. Die beteiligten Pfade können die Hemmung spezifischer Enzyme oder die Modulation der Rezeptorsignalisierung umfassen.

Wirkmechanismus

The mechanism of action of 4-Chloro-5-isopropyl-6-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound interacts with molecular targets such as enzymes or receptors, altering their activity and leading to the desired therapeutic effect. The pathways involved can include inhibition of specific enzymes or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Key Compounds and Substituent Analysis

Substituent Impact Analysis

- Chloro Group (Position 4): Common in all compared compounds, the Cl at C4 facilitates nucleophilic displacement (e.g., with amines or alkoxides). Steric effects from adjacent groups (e.g., iPr in the target compound) may slow reactivity compared to less hindered analogues like 4,6-Dichloro-5-methoxypyrimidine .

- Cyano (CN): Enhances electron-withdrawing effects, polarizing the ring for electrophilic attacks. Methoxy (OMe): Electron-donating group directs reactivity toward electrophilic substitution at ortho/para positions.

- Position 6 Substitutions:

- Methylthio (SCH3): Oxidation-prone to sulfone/sulfoxide, expanding functionalization options.

- Ethoxy (OEt): Improves solubility in polar solvents compared to SCH3.

Physicochemical Properties

- Lipophilicity: The isopropyl group in the target compound likely increases logP compared to analogues with smaller substituents (e.g., OMe or CN groups).

- Solubility: Ethoxy or methoxy substituents (e.g., in 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine) enhance water solubility relative to SCH3 or iPr groups .

Biologische Aktivität

4-Chloro-5-isopropyl-6-(methylthio)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, highlighting its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Chloro-5-isopropyl-6-(methylthio)pyrimidine is C_8H_10ClN_2S. Its structure includes:

- A chloro group at the 4-position

- An isopropyl group at the 5-position

- A methylthio substituent at the 6-position

These functional groups contribute to the compound's lipophilicity and reactivity, influencing its biological interactions.

The biological activity of 4-Chloro-5-isopropyl-6-(methylthio)pyrimidine is largely attributed to its ability to interact with specific enzymes and biological macromolecules. Research indicates that it may act as an enzyme inhibitor , binding to active sites and preventing substrate interaction, thereby inhibiting catalytic activity. This mechanism is particularly relevant in drug development for various diseases, including cancer and infectious diseases.

Biological Activity Overview

Recent studies have focused on the compound’s potential as:

- Antimicrobial agents : Exhibiting activity against various bacterial strains.

- Anticancer agents : Showing promise in inhibiting cancer cell proliferation.

Table 1: Biological Activity Summary

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluated the antimicrobial properties of various pyrimidine derivatives, including 4-Chloro-5-isopropyl-6-(methylthio)pyrimidine. It demonstrated significant activity against several Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating strong efficacy . -

Anticancer Potential :

In vitro studies have shown that this compound can inhibit the growth of cancer cells across multiple types, including breast and prostate cancers. The mechanism appears to involve disruption of metabolic pathways essential for tumor growth . -

Enzyme Interaction Studies :

Research has focused on understanding how 4-Chloro-5-isopropyl-6-(methylthio)pyrimidine interacts with enzymes involved in metabolic pathways. Binding affinity assays suggest it can effectively inhibit specific enzymes, paving the way for further drug development .

Comparison with Related Compounds

4-Chloro-5-isopropyl-6-(methylthio)pyrimidine shares structural similarities with other pyrimidine derivatives, which may enhance our understanding of its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-2-methylthio-pyrimidine | C_7H_8ClN_2S | Lacks isopropyl group |

| 4-Amino-6-chloro-2-(methylthio)pyrimidine | C_7H_8ClN_3S | Contains an amino group |

| 4,6-Dichloro-2-(methylthio)pyrimidine | C_7H_7Cl_2N_2S | Has two chloro substituents |

The distinct combination of functional groups in 4-Chloro-5-isopropyl-6-(methylthio)pyrimidine enhances its lipophilicity, potentially improving membrane permeability and bioavailability compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.